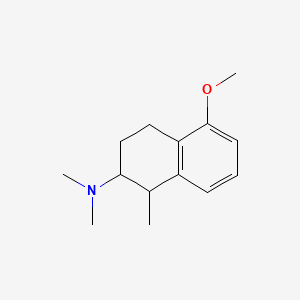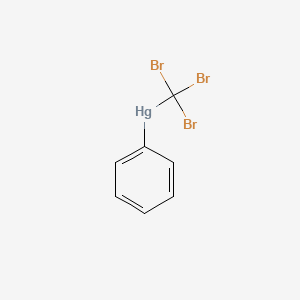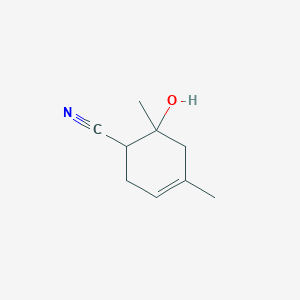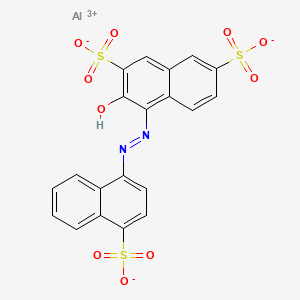
(3-Hydroxy-4-((4-sulpho-1-naphthyl)azo)naphthalene-2,7-disulphonato(3-))aluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Hydroxy-4-[(4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum is a complex organic compound known for its vibrant color and use as a dye. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. The compound is often used in various industrial applications, including textile dyeing and as a pH indicator in analytical chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-4-[(4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminonaphthalene-1-sulfonic acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo dye. The final step involves complexation with aluminum ions to stabilize the structure and enhance its properties.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product. The final product is purified through filtration and recrystallization to achieve the required purity for commercial use.
化学反応の分析
Types of Reactions
[3-Hydroxy-4-[(4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures, which may alter its color properties.
Reduction: Reduction of the azo group can lead to the formation of amines, which can further react to form different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinonoid derivatives.
Reduction: Formation of aromatic amines.
Substitution: Introduction of alkyl or aryl groups at the sulfonic acid positions.
科学的研究の応用
Chemistry
In chemistry, [3-Hydroxy-4-[(4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum is used as a pH indicator due to its color change properties in different pH environments. It is also used in complexometric titrations to determine the concentration of metal ions.
Biology and Medicine
In biological and medical research, this compound is used as a staining agent to visualize cellular structures under a microscope. It is also employed in various diagnostic assays to detect the presence of specific biomolecules.
Industry
Industrially, the compound is widely used as a dye for textiles, leather, and paper. Its stability and vibrant color make it a popular choice for coloring various materials.
作用機序
The mechanism of action of [3-Hydroxy-4-[(4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum involves the interaction of its azo group with various substrates. The azo group can undergo reversible protonation and deprotonation, leading to changes in the electronic structure and color of the compound. The sulfonic acid groups enhance the solubility of the compound in aqueous environments, making it suitable for various applications.
類似化合物との比較
Similar Compounds
- [3-Hydroxy-4-[(2-hydroxy-4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum
- [7-Hydroxy-8-[(4-sulfo-1-naphthyl)azo]naphthalene-1,3-disulfonato(3-)]aluminum
Uniqueness
Compared to similar compounds, [3-Hydroxy-4-[(4-sulfo-1-naphthyl)azo]naphthalene-2,7-disulfonato(3-)]aluminum is unique due to its specific substitution pattern on the naphthalene rings, which imparts distinct color properties and solubility characteristics. The presence of multiple sulfonic acid groups also enhances its stability and makes it more suitable for industrial applications.
特性
CAS番号 |
15876-44-5 |
|---|---|
分子式 |
C20H11AlN2O10S3 |
分子量 |
562.5 g/mol |
IUPAC名 |
aluminum;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14N2O10S3.Al/c23-20-18(35(30,31)32)10-11-9-12(33(24,25)26)5-6-13(11)19(20)22-21-16-7-8-17(34(27,28)29)15-4-2-1-3-14(15)16;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);/q;+3/p-3 |
InChIキー |
VGVCYVQGAQCIRY-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


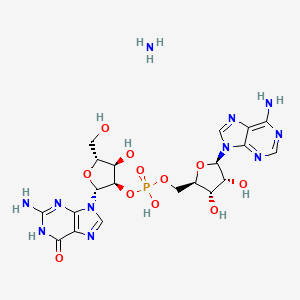
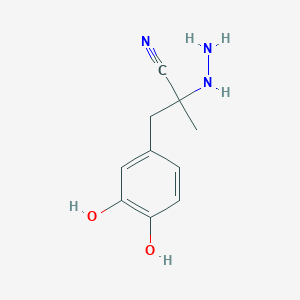
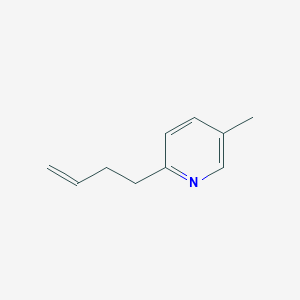
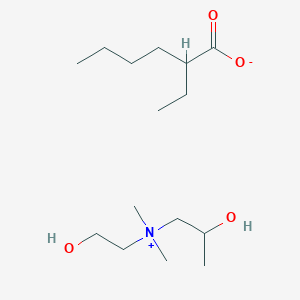

![tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
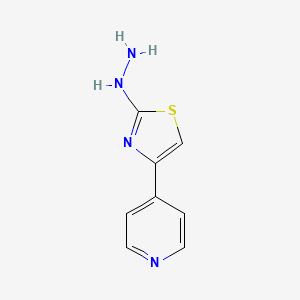
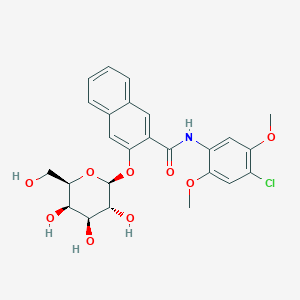
![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]-4,5-dimethoxyisoindole-1,3-dione](/img/structure/B13817547.png)
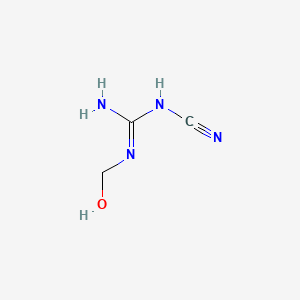
![2-ethoxyethyl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13817560.png)
